molecular formula C17H15NO4 B1193449 QM295

QM295

Cat. No.: B1193449
M. Wt: 297.31
InChI Key: ONPIBKUNQIZGQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

QM295 (chemical name: (4Z)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one) is a quinone methide-containing inhibitor of endoplasmic reticulum oxidoreductase 1 alpha (ERO1α), a flavoenzyme critical for oxidative protein folding in the endoplasmic reticulum (ER). Identified through high-throughput screening, this compound interacts with the reduced form of ERO1α, preventing its reoxidation and modulating ER redox homeostasis . Key properties include:

  • Molecular weight: 295.29 g/mol
  • Solubility: 100 mg/mL in DMSO (338.65 mM)
  • Storage: Stable at -20°C (powder) or -80°C (solution) .

This compound exhibits dose-dependent inhibition of ERO1α reoxidation, with moderate potency (IC₅₀ ~16.46 µM in mammalian systems) and activates the unfolded protein response (UPR) to precondition cells against ER stress .

Properties

Molecular Formula

C17H15NO4

Molecular Weight

297.31

IUPAC Name

4-(4-Hydroxy-3-methoxy-benzyl)-3-phenyl-2H-isoxazol-5-one

InChI

InChI=1S/C17H15NO4/c1-21-15-10-11(7-8-14(15)19)9-13-16(18-22-17(13)20)12-5-3-2-4-6-12/h2-8,10,18-19H,9H2,1H3

InChI Key

ONPIBKUNQIZGQJ-UHFFFAOYSA-N

SMILES

O=C1C(CC2=CC=C(O)C(OC)=C2)=C(C3=CC=CC=C3)NO1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

QM295;  QM 295;  QM-295

Origin of Product

United States

Comparison with Similar Compounds

QM295 vs. EN460

EN460 (2-chloro-5-[4,5-dihydro-5-oxo-4-[(5-phenyl-2-furanyl)methylene]-3-(trifluoromethyl)-1H-pyrazol-1-yl]) is a structurally distinct ERO1α inhibitor identified alongside QM293.

Parameter This compound EN460
Molecular Weight 295.29 g/mol 460.84 g/mol
Inhibitory Mechanism Quinone methide (Michael acceptor) Enone group (thiol adduct formation)
IC₅₀ (ERO1α) 16.46 µM 1.9–16.46 µM
UPR Activation Moderate, sustained response Potent but limited by toxicity
Toxicity Lower acute toxicity Significant at high concentrations
Protection Against ER Stress Weak (e.g., tunicamycin model) Stronger but inconsistent due to toxicity

Key Findings :

  • EN460 exhibits higher potency (IC₅₀ ~1.9 µM in vitro) but shows conflicting IC₅₀ values (16.46 µM in other assays), likely due to differences in assay conditions or cell models .
  • Both compounds induce UPR, but this compound’s milder activity allows for prolonged use without severe cytotoxicity .

This compound vs. Erodoxin

Erodoxin (dinitrobromobenzene derivative) is a yeast-specific ERO1 inhibitor with weak activity against mammalian ERO1α (IC₅₀ >400 µM) .

Parameter This compound Erodoxin
Target Specificity Mammalian ERO1α Yeast ERO1
IC₅₀ (Mammalian ERO1α) 16.46 µM >400 µM
Mechanism Reversible thiol adduct formation SNAr chemistry (irreversible)
Species Selectivity Broad Narrow (yeast-specific)

Key Findings :

This compound vs. T151742

T151742, a sulfuretin derivative, represents a newer generation of ERO1α inhibitors with improved selectivity .

Parameter This compound T151742
IC₅₀ (ERO1α) 16.46 µM 8.27 µM
Selectivity Binds other FAD enzymes (e.g., LSD1) ERO1α-specific (no LSD1 binding)
Toxicity Moderate Lower (preliminary data)
In Vivo Applicability Limited by off-target effects Under investigation

Key Findings :

  • T151742 demonstrates superior potency (IC₅₀ ~8.27 µM) and selectivity, addressing this compound’s limitations in off-target reactivity .

Data Tables

Table 1. Inhibitory Activity of ERO1α-Targeting Compounds

Compound IC₅₀ (µM) Selectivity Key Mechanism
This compound 16.46 Low (FAD enzymes) Quinone methide adducts
EN460 1.9–16.46 Moderate Enone-thiol adducts
Erodoxin >400 Yeast-specific SNAr chemistry
T151742 8.27 High (ERO1α-specific) Non-covalent interaction

Table 2. Physicochemical and Functional Properties

Compound Molecular Weight Solubility (DMSO) Storage Stability
This compound 295.29 g/mol 100 mg/mL -20°C (3 years)
EN460 460.84 g/mol Not reported -80°C (solution)
T151742 Not reported Not reported Under study

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
QM295
Reactant of Route 2
QM295

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.